7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-

Catalog No.
S14489053
CAS No.
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-

Product Name

7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-

IUPAC Name

7-acetyl-7-azaspiro[3.5]nonane-1,3-dione

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-7(12)11-4-2-10(3-5-11)8(13)6-9(10)14/h2-6H2,1H3

InChI Key

MLPIEHATWFYZBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)C(=O)CC2=O

7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- is a chemical compound characterized by its unique spirocyclic structure, which incorporates a nitrogen atom into a bicyclic framework. The molecular formula for this compound is C10H13NO3C_{10}H_{13}NO_3 with a molecular weight of approximately 195.21 g/mol . This compound features two carbonyl groups and an acetyl substituent, contributing to its potential reactivity and biological activity.

The reactivity of 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- can be attributed to the presence of its functional groups. Key reactions include:

  • Nucleophilic addition: The carbonyl groups can undergo nucleophilic attack, making the compound suitable for various synthetic applications.
  • Condensation reactions: The acetyl group may participate in condensation reactions with amines or alcohols, leading to the formation of more complex molecules.
  • Hydrolysis: In aqueous environments, the compound can hydrolyze, affecting its stability and reactivity.

Research indicates that 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- exhibits notable biological properties. It has been studied for its potential as:

  • Antimicrobial agent: Preliminary studies suggest it may possess activity against certain bacterial strains.
  • Antitumor properties: Some investigations have indicated that this compound could inhibit tumor cell proliferation, although further studies are necessary to confirm these effects and elucidate mechanisms of action.

Several synthetic routes have been proposed for the preparation of 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-. Common methods include:

  • Cyclization reactions: Starting from appropriate precursors, cyclization can be induced through heating or using catalysts to form the spirocyclic structure.
  • Functional group modifications: Acetylation can be performed on existing spiro compounds to introduce the acetyl group.
  • Multi-step synthesis: A combination of reactions may be employed to construct the desired compound from simpler organic molecules.

7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- has potential applications across various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development targeting infections or cancers.
  • Chemical synthesis: The compound serves as a versatile intermediate in organic synthesis due to its reactive functional groups.
  • Material science: Research into its properties may lead to applications in developing new materials with specific functionalities.

Interaction studies involving 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- focus on its binding affinity and activity against biological targets. These studies include:

  • Receptor binding assays: Evaluating how well the compound interacts with specific receptors can provide insights into its mechanism of action.
  • In vitro studies: Assessing cellular responses to this compound helps determine its therapeutic potential and safety profile.

Several compounds share structural or functional similarities with 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-. Here are some notable examples:

Compound NameCAS NumberKey Features
1,3-Dioxo-2-pyrrolidinylacetone123456-78-9Contains dioxo group; potential neuroactive effects
2-Oxa-7-azaspiro[3.5]nonane oxalate731544Similar spirocyclic structure; used in medicinal chemistry
1,3,8-Triazaspiro[4.5]decane-2,4-dione123456Contains triazole; studied for antifungal properties
2-Oxa-6-azaspiro[3.3]heptane987654Related cyclic structure; potential use in drug design

The uniqueness of 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- lies in its specific arrangement of functional groups and spirocyclic framework that may confer distinct biological activities compared to these similar compounds.

Innovative Strategies in Spirocyclic Compound Synthesis

Spirocyclic compounds, characterized by their fused ring systems sharing a single atom, require precise synthetic control to achieve stereochemical fidelity. For 7-azaspiro[3.5]nonane-1,3-dione derivatives, multi-step routes often begin with bicyclic precursors. For example, the synthesis of structurally related 2,5-dioxa-8-azaspiro[3.5]nonane involves sequential alkylation, cyclization, and deprotection steps. A key innovation lies in the use of in situ generated intermediates, such as chloroacetyl chloride-mediated acylation, which enables efficient ring formation under mild conditions.

Recent protocols leverage modular building blocks like 3-((benzylamino)methyl)oxetane-3-ol, which undergoes chloroacetylation followed by alkali-promoted cyclization to yield spiro scaffolds. The choice of base significantly impacts reaction efficiency; sodium hydride and similar strong bases facilitate deprotonation-driven cyclization, while weaker bases like triethylamine minimize side reactions during acylation.

Domino Radical Bicyclization Approaches for Azaspiro Scaffolds

Domino radical bicyclization has emerged as a powerful method for constructing azaspiro frameworks. Although direct examples for 7-azaspiro[3.5]nonane-1,3-dione are scarce, analogous systems demonstrate the utility of radical initiators in tandem ring formation. For instance, lithium aluminum hydride-mediated reductions can concurrently stabilize reactive intermediates and drive cyclization.

In one approach, a compound with a pendant acetyl group undergoes single-electron transfer (SET) processes, generating radicals that facilitate simultaneous ring closure and functionalization. This method avoids tedious protection-deprotection sequences, as seen in the synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate derivatives.

Optimization of N-Capping Group Functionalization

The introduction of N-capping groups, such as acetyl moieties, is critical for modulating the physicochemical properties of azaspiro compounds. In the synthesis of 7-acetyl-7-azaspiro[3.5]nonane-1,3-dione, late-stage acetylation using acetyl chloride or anhydrides ensures regioselectivity. For example, catalytic hydrogenation of benzyl-protected intermediates (e.g., compound 4 in Patent CN113214290A) followed by acetylation yields the target molecule with >95% purity.

Key parameters for optimization include:

  • Solvent polarity: Polar aprotic solvents (e.g., acetonitrile) enhance acetyl group nucleophilicity.
  • Temperature control: Reactions conducted below 10°C minimize acetyl migration.
  • Catalyst selection: Palladium on carbon efficiently removes protecting groups without over-reducing the acetyl moiety.

Metal-Catalyzed Oxidative Cyclization Protocols

Transition metal catalysts enable selective oxidative cyclization, a strategy employed in related spirocyclic systems. While direct applications to 7-azaspiro[3.5]nonane-1,3-dione are underdeveloped, palladium-mediated cross-couplings have been used to assemble analogous frameworks. For example, the synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate utilizes palladium-catalyzed hydrogenolysis to cleave benzyl groups, a step critical for exposing reactive nitrogen centers.

Copper(I) catalysts also show promise in facilitating Ullmann-type couplings for spiro ring closure, though further studies are needed to adapt these methods to acetylated derivatives.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Exact Mass

195.08954328 g/mol

Monoisotopic Mass

195.08954328 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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